molecular formula C23H27N3OS B11188126 2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11188126
M. Wt: 393.5 g/mol
InChI Key: SUMDDEKXRLABGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a morpholine group, and phenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with a thioamide derivative, followed by cyclization to form the thiazole ring. The morpholine group is then introduced through a nucleophilic substitution reaction. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or alcohols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

Scientific Research Applications

(2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The thiazole ring and morpholine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(2-METHYLPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE:

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3OS/c1-19-8-5-6-11-21(19)24-23-26(13-7-12-25-14-16-27-17-15-25)22(18-28-23)20-9-3-2-4-10-20/h2-6,8-11,18H,7,12-17H2,1H3

InChI Key

SUMDDEKXRLABGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.